1H,1H,11H-Perfluoroundecyl methacrylate
Overview
Description
1H,1H,11H-Perfluoroundecyl methacrylate is a fluorinated methacrylate compound with the molecular formula C15H8F20O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable material in various industrial and scientific applications.
Scientific Research Applications
1H,1H,11H-Perfluoroundecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible coatings and materials for medical devices.
Medicine: Utilized in drug delivery systems and as a component in biomedical materials.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Safety and Hazards
This compound is classified as an irritant and should be handled with care . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is often used in research applications
Pharmacokinetics
The compound has a molecular weight of 600.19 , which may influence its absorption and distribution.
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H,1H,11H-Perfluoroundecyl methacrylate. For instance, the compound has a melting point of 36-38°C and a boiling point of 110°C at 0.05mmHg . These properties suggest that the compound’s stability and efficacy could be influenced by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,11H-Perfluoroundecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1H,1H,11H-perfluoroundecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,11H-Perfluoroundecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Addition Reactions: The methacrylate group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Addition Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.
Substitution Reactions: Substituted fluorinated methacrylates.
Addition Reactions: Adducts with various functional groups.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorohexyl methacrylate
Comparison: 1H,1H,11H-Perfluoroundecyl methacrylate stands out due to its longer fluorinated chain, which imparts greater hydrophobicity and lower surface energy compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy.
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F20O2/c1-4(2)5(36)37-6(17)8(20,21)10(24,25)12(28,29)14(32,33)15(34,35)13(30,31)11(26,27)9(22,23)7(18,19)3-16/h6H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUYSMPJTYKVBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880420 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41123-44-8 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041123448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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